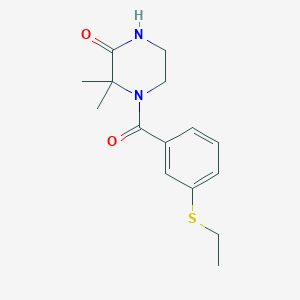![molecular formula C19H12ClFN2OS B2846453 3-(3-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105227-06-2](/img/structure/B2846453.png)
3-(3-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been studied for their potential as antitubercular agents and anticancer drugs .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones are designed and synthesized for screening against Mycobacteria as part of a program to develop new antitubercular agents . They are also prepared as potentially pleiotropic anticancer drugs .Molecular Structure Analysis
The molecular structure of these compounds varies with the tubulin-binding trimethoxyphenyl motif at C-2 of a thieno[2,3-d]pyrimidine fragment, enlarged by additional rings of different size and substitution .Scientific Research Applications
One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones
A significant advancement in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, a pharmacologically important class, is achieved through a catalytic four-component reaction. This method offers a green approach characterized by step economy, reduced catalyst loading, and easy purification, enhancing the accessibility of these compounds for further scientific research applications (Shi et al., 2018).
Antimicrobial and Anti-inflammatory Applications
Thienopyrimidine derivatives have been studied for their biological activities, including antimicrobial and anti-inflammatory effects. The addition of different groups to the thieno[2,3-d]pyrimidine heterocyclic ring enhances its antibacterial, antifungal, and anti-inflammatory activities, indicating the potential of these compounds in medicinal chemistry (Tolba et al., 2018).
Structural and Molecular Analysis
Research on 2-butylamino-3-(4-fluorophenyl)-6,8-diphenyl-3,5,6,8-tetrahydro-4H-thiopyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-one reveals detailed structural and molecular characteristics, including dihedral angles and crystal packing stabilized by weak intermolecular interactions. These studies contribute to the understanding of the molecular geometry and potential for further applications (Li et al., 2007).
Synthesis and Biological Study of Thienopyrimidine Derivatives
Further exploration of thienopyrimidine derivatives showcases their synthesis and evaluation as bioactive compounds with multiple biological activities. These derivatives exhibit remarkable activity toward fungi, bacteria, and inflammation, emphasizing their potential in developing new antimicrobial and anti-inflammatory agents (More et al., 2013).
Optical and Electronic Properties
The synthesis and characterization of thiopyrimidine derivatives have been explored for their promising applications in medicine and nonlinear optics (NLO) fields. Studies involving density functional theory (DFT) and time-dependent DFT (TDDFT) analyses reveal insights into the electronic and optical properties of these compounds, suggesting their utility in optoelectronic applications (Hussain et al., 2020).
Mechanism of Action
Target of Action
The primary target of the compound 3-(3-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits the function of Cyt-bd . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to survive and reproduce .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the function of Cyt-bd . This disruption leads to ATP depletion in the bacteria, affecting its survival and reproduction .
Pharmacokinetics
The compound has been shown to have significant antimycobacterial activity against mycobacterium tuberculosis h37ra (atcc 25177) and mycobacterium bovis bcg (atcc 35743) .
Result of Action
The inhibition of Cyt-bd leads to ATP depletion in the bacteria, affecting its survival and reproduction . This results in the effective killing of the bacteria, making the compound a potential antitubercular agent .
Action Environment
The efficacy of the compound can be influenced by various environmental factors. For instance, the compound was found to be less potent against Mycobacterium tuberculosis H37Rv compared to other strains . This may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .
Biochemical Analysis
Biochemical Properties
The compound 3-(3-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a role in biochemical reactions by interacting with various enzymes and proteins
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It has been observed to have significant antimycobacterial activity against Mycobacterium tuberculosis . The compound’s influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, is an active area of research .
Molecular Mechanism
It is known to inhibit Cyt-bd, a type of cytochrome bd oxidase . This inhibition is thought to occur through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2OS/c20-14-5-1-3-12(7-14)9-23-11-22-17-16(10-25-18(17)19(23)24)13-4-2-6-15(21)8-13/h1-8,10-11H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUSOOIJWJPMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Spiro[1,2-dihydroindene-3,2'-morpholine]-4'-carboxamide](/img/structure/B2846371.png)
![3-Hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2846373.png)
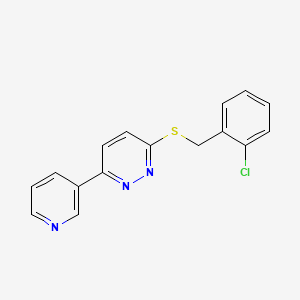

![N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2846380.png)
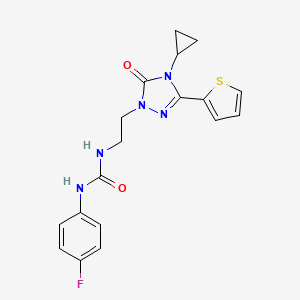
![1-{[1-(3-ethylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine](/img/structure/B2846384.png)
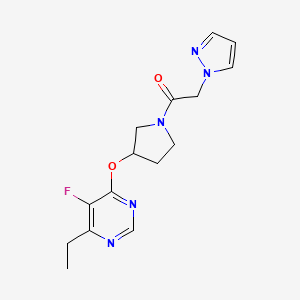
![4-methyl-N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2846387.png)
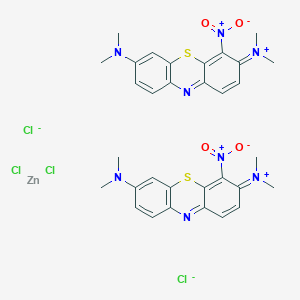
![2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2846389.png)
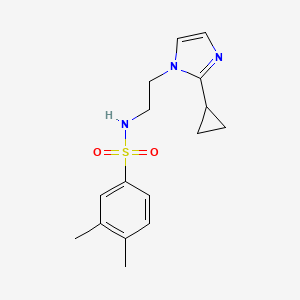
![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2846392.png)
